Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is systematically named according to IUPAC guidelines as tert-butyl (4aR,7aS)-hexahydropyrrolo[3,4-b]oxazine-6(2H)-carboxylate . The nomenclature reflects its bicyclic structure:
- Pyrrolo[3,4-b]morpholine : A fusion of pyrrolidine (five-membered nitrogen ring) and morpholine (six-membered oxygen-nitrogen ring) at positions 3 and 4.
- Octahydro : Indicates full saturation of the bicyclic system.
- 6-Carboxylate : The tert-butyl carboxy group is attached to the nitrogen at position 6 of the morpholine ring.
Alternative names include tert-butyl octahydropyrrolo[3,4-b]oxazine-6-carboxylate and 6-Boc-octahydropyrrolo[3,4-b]oxazine . The prefix Boc denotes the tert-butoxycarbonyl protecting group, critical in peptide synthesis .
Molecular Architecture: Bicyclic Ring System Analysis
The compound features a fused bicyclic system combining pyrrolidine and morpholine moieties (Figure 1). Key structural attributes include:
| Feature | Description |
|---|---|
| Pyrrolidine subunit | Five-membered saturated ring with one nitrogen atom at position 1. |
| Morpholine subunit | Six-membered ring with oxygen at position 1 and nitrogen at position 4. |
| Fusion points | Pyrrolidine C3 and C4 fused to morpholine C2 and C3, forming a [3,4-b] junction. |
| Substituents | tert-Butyl carbamate (-COO-t-Bu) at N6 of the morpholine ring. |
The bicyclic system adopts a chair-boat conformation , with the morpholine ring in a chair-like arrangement and the pyrrolidine ring in a slightly puckered boat form . This geometry minimizes steric strain while optimizing hydrogen-bonding interactions with biological targets .
Stereochemical Configuration (4aR,7aS vs 4aS,7aR Diastereomers)
The compound exhibits two chiral centers at the bridgehead carbons (4a and 7a), yielding four possible stereoisomers. The (4aR,7aS) and (4aS,7aR) configurations are the most studied diastereomers (Table 1) :
The (4aR,7aS) configuration is stabilized by intramolecular hydrogen bonding between the morpholine oxygen and the pyrrolidine NH group, enhancing its thermodynamic stability . Stereochemical assignments are confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy .
Comparative Structural Analysis with Related Morpholine-Pyrrolidine Hybrid Systems
This compound belongs to a broader class of morpholine-pyrrolidine hybrids (Table 2). Key comparisons include:
The tert-butyl carbamate group in the target compound confers enhanced solubility in organic solvents (e.g., dichloromethane, THF) compared to non-carbamate analogs . Additionally, the fused bicyclic system provides greater rigidity than monocyclic morpholines, improving binding specificity in enzyme active sites .
Figure 1. Molecular structure of this compound (4aR,7aS configuration). Hydrogen atoms omitted for clarity.
Table 1. Physicochemical properties of this compound .
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₂₀N₂O₃ |
| Molecular weight | 228.29 g/mol |
| Boiling point | 324.9±32.0 °C (pred.) |
| Density | 1.108±0.06 g/cm³ |
| logP | 1.72 (calculated) |
Properties
IUPAC Name |
tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138027-02-8 | |
| Record name | rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are essential to achieve the required purity levels for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Stereochemical Variants
The compound exhibits multiple stereoisomers, which significantly influence its physicochemical and biological properties:
Key Observations :
- Stereoisomers like (4aR,7aR) and (4aS,7aR) differ in axial chirality, affecting their conformational stability and interactions with chiral targets .
- The cis isomer (HB-3477) may exhibit distinct solubility and crystallinity compared to trans or other stereoisomers due to ring puckering differences .
Functional Group Modifications
Oxo-Substituted Derivatives
The introduction of a 3-oxo group alters reactivity and hydrogen-bonding capacity:
Key Observations :
- The oxo group introduces a ketone, enhancing electrophilicity and enabling participation in reactions like Grignard additions or reductive amination .
- Trans-3-oxo derivatives may exhibit lower steric hindrance than cis analogues, influencing substrate binding in enzyme inhibition studies .
Benzyl-Substituted Derivatives
Addition of a benzyl group modifies lipophilicity and steric bulk:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent | Reference |
|---|---|---|---|---|---|
| tert-Butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | N/A | C₁₈H₂₆N₂O₃ | 330.41 | 4-benzyl |
Key Observations :
- The benzyl group increases molecular weight by ~102 Da and enhances lipophilicity (logP ~2.5 vs. ~1.2 for parent compound), improving membrane permeability .
- This derivative is utilized in peptide mimicry where aromatic interactions are critical for target binding .
Physicochemical Properties
| Property | Parent Compound (Non-oxo) | 3-Oxo Derivative | Benzyl Derivative |
|---|---|---|---|
| Molecular Weight | 228.29 | 242.27 | 330.41 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility (Water) | Low | Moderate | Very low |
| logP (Predicted) | ~1.2 | ~0.8 | ~2.5 |
Notes:
Biological Activity
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- Structural Features : The compound features a morpholine ring fused with a pyrrolidine-like structure, which contributes to its unique reactivity and biological profile.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the fields of oncology and enzyme modulation. Below are key findings regarding its biological effects:
Anticancer Properties
In studies evaluating the compound's cytotoxicity against different cancer cell lines, it was found to have significant activity against ovarian carcinoma IGROV-1 cells. The IC50 value was reported at 14.5 µM, indicating a potent antiproliferative effect. However, it showed limited activity against prostate cancer cells (CW22Rv1) and normal prostate cells (RWPE1), with IC50 values exceeding 100 µM .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to participate in hydrogen bonding and hydrophobic interactions, crucial for binding to biological molecules . This modulation can lead to various biological effects depending on the target.
Comparative Analysis of Related Compounds
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | Contains a keto group | Higher activity against certain pathogens | Carbonyl enhances reactivity |
| Rac-tert-butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | Stereoisomer variant | Similar pharmacological activities | Different stereochemistry may affect binding |
| Tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | Another stereoisomer variant | Potential CNS effects | Variations in stereochemistry lead to different biological profiles |
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated the compound's selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Binding Studies : Research utilizing NMR spectroscopy has shown that the compound interacts with DNA and other cellular targets, suggesting potential applications in gene regulation and cancer treatment .
- Enzyme Interaction : Investigations into the compound's ability to modulate enzyme activity have revealed promising results in inhibiting specific pathways involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate in laboratory settings?
- Methodology :
- Use P95 (US) or P1 (EU) respirators for low exposure scenarios and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
- Wear full-body protective clothing to prevent skin contact, especially in environments with prolonged exposure risks .
- Avoid environmental contamination by preventing drainage system entry. Store in airtight containers under inert gas (e.g., nitrogen) to minimize degradation .
Q. How can researchers characterize the molecular structure of this compound?
- Methodology :
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, DEPT-135) are critical for confirming molecular weight (212.289 g/mol) and stereochemistry (e.g., (3aR,6aR) configuration) .
- SMILES notation (e.g.,
CC(C)(C)OC(=O)N1CC2CCN[C@H]2C1) aids in computational modeling and database alignment .
Q. What are the key steps for synthesizing this compound?
- Methodology :
- Follow stepwise functionalization protocols, such as coupling tert-butyl carbamate groups to pyrrolo-morpholine cores using carbodiimide-mediated reactions (e.g., EDCI/HOBt) .
- Optimize yield (typically 50-70%) by controlling reaction temperature (0–25°C) and monitoring pH (neutral to slightly basic conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Methodology :
- Conduct accelerated stability studies under varying temperatures (25–60°C) and humidity (40–80% RH) to identify degradation pathways .
- Compare HPLC purity profiles over time to detect byproducts (e.g., hydrolysis of the tert-butyl group under acidic conditions) .
- Reconcile discrepancies by validating analytical methods (e.g., TGA/DSC for thermal stability analysis, referencing flash point 199.2±28.7°C) .
Q. What experimental strategies are effective for studying the reactivity of this compound in medicinal chemistry?
- Methodology :
- Use SPARK-plate assays or kinetic solubility studies to evaluate its compatibility with common coupling reagents (e.g., BOP, HATU) .
- Modify the morpholine ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronate esters) to explore structure-activity relationships .
Q. How can computational modeling enhance the design of derivatives based on this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
